molecular formula C13H12N2O3 B11870472 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione CAS No. 141397-15-1

3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione

Cat. No.: B11870472
CAS No.: 141397-15-1
M. Wt: 244.25 g/mol
InChI Key: PWHKUGILSNZURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione is a chemical compound based on the 1-oxa-2,7-diazaspiro[4.4]non-2-ene scaffold, a structure recognized for its potential in pioneering new active ingredients. While specific data on this analog is limited, research on closely related compounds reveals significant promise in two primary fields. In agrochemical research, spirocyclic scaffolds like this are investigated as novel herbicidal leads. They function as inhibitors of plant-specific acyl-acyl carrier protein (ACP) thioesterase, a key enzyme in fatty acid biosynthesis within plastids . This mechanism of action disrupts fatty acid production, leading to effective control of grass weeds in pre-emergence applications and is considered to have a favorable environmental profile due to its target specificity . In biomedical research, structurally similar spiroisoxazoline compounds have demonstrated compelling bioactivity. Studies show that certain analogs exhibit selective cytotoxicity against human cancer cell lines, such as lymphoma, suggesting a tumor-specific mechanism of action that warrants further investigation . Furthermore, some derivatives have shown potential neuroprotective effects, with demonstrated ability to increase cell viability in neuron-phenotypic cells subjected to oxidative stress . This compound is presented to the research community as a valuable building block for developing novel solutions in crop protection and for probing new biological pathways in cell biology. FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Properties

CAS No.

141397-15-1

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione

InChI

InChI=1S/C13H12N2O3/c1-9-7-13(18-14-9)8-11(16)15(12(13)17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

PWHKUGILSNZURL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2(C1)CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

The most widely reported method for synthesizing spirocyclic isoxazolines, including the target compound, involves the 1,3-dipolar cycloaddition of nitrile oxides to cyclic enones. Nitrile oxides are generated in situ from hydroximoyl chlorides using triethylamine as a base. For example, the reaction of 4-chlorobenzohydroximoyl chloride with 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone in benzene yields a spirocyclic isoxazoline derivative. This method is adaptable to the target compound by substituting the enone component with a methyl- and phenyl-substituted precursor.

The general reaction conditions include:

  • Solvent: Benzene or diethyl ether.

  • Base: Triethylamine (3 equivalents relative to hydroximoyl chloride).

  • Temperature: Ambient (20–25°C).

  • Reaction Time: 5–24 hours.

Substrate-Specific Modifications

In a modified approach, N-protected pyrrolidine-2,4-diones serve as dipolarophiles. For instance, N-benzyl-5-methylene-pyrrolidine-2,4-dione reacts with hydroximoyl chloride in diethyl ether, followed by triethylamine-mediated cycloaddition, to form a spirocyclic product with a 75% yield. Adjusting the protecting group (e.g., methyl instead of benzyl) and incorporating phenyl substituents at the 7-position would yield the target compound.

Reaction Mechanism and Stereochemical Control

Concerted Cycloaddition Pathway

The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, where the nitrile oxide (generated from hydroximoyl chloride and triethylamine) reacts with the electron-deficient double bond of the enone. The reaction is stereospecific, with the endo transition state favoring the formation of the cis-fused isoxazoline ring. The spiro center at the 7-position arises from the pre-existing stereochemistry of the cyclic enone, ensuring regioselectivity.

Influence of Substituents

  • Methyl Group: Introduced via the enone precursor (e.g., 1-methyl-3-arylidene-pyrrolidin-4-one).

  • Phenyl Group: Derived from the arylidene moiety of the dipolarophile.

  • Steric Effects: Bulky substituents on the enone or nitrile oxide can hinder cycloaddition, reducing yields.

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents like benzene or diethyl ether are preferred to stabilize the nitrile oxide intermediate and minimize side reactions. Polar aprotic solvents (e.g., THF) may accelerate reaction rates but often reduce regioselectivity.

Stoichiometry and Equivalents

A 3:1 molar ratio of hydroximoyl chloride to enone ensures complete conversion, as excess nitrile oxide prevents unreacted starting material. Triethylamine is used in stoichiometric amounts to deprotonate the hydroximoyl chloride.

Temperature and Time

Reactions conducted at ambient temperature (20–25°C) over 5–24 hours achieve optimal yields (60–75%). Elevated temperatures (>40°C) may lead to decomposition of the nitrile oxide.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel column chromatography using petroleum ether-ethyl acetate (4:1 v/v) or dichloromethane-methanol gradients. The target compound typically elutes at R<sub>f</sub> = 0.3–0.4 in 4:1 petroleum ether-ethyl acetate.

Recrystallization

Final recrystallization from ethanol-ethyl acetate (1:1 v/v) yields colorless crystals with >99% purity. Melting points range from 120–125°C, consistent with spirocyclic isoxazolines.

Spectroscopic Validation

  • <sup>1</sup>H NMR: Key signals include δ 1.2–1.5 (methyl group), δ 6.8–7.4 (phenyl protons), and δ 4.1–4.5 (spirocyclic methine).

  • IR: Strong absorbance at 1740 cm<sup>−1</sup> (C=O stretch of dione) and 1650 cm<sup>−1</sup> (C=N stretch of isoxazoline).

Industrial-Scale Production Considerations

Large-Batch Synthesis

Industrial methods optimize cycloaddition reactions for throughput by:

  • Using continuous-flow reactors to enhance mixing and heat transfer.

  • Replacing benzene with safer solvents like toluene or methyl tert-butyl ether.

Quality Control

  • In-Process Analytics: HPLC monitoring ensures >98% conversion before work-up.

  • Crystallization Scaling: Ethanol-water mixtures (3:1 v/v) reduce solvent costs while maintaining yield.

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
SolventBenzene/etherToluene
Reaction Volume (L/kg)10–153–5
Yield (%)60–7580–85
Purity (%)>99>99.5

Challenges and Limitations

Nitrile Oxide Stability

Hydroximoyl chlorides are moisture-sensitive, requiring anhydrous conditions. Degradation pathways include hydrolysis to hydroxylamines or dimerization to furoxans.

Byproduct Formation

Competing [2+2] cycloadditions or Michael additions may occur if the enone is overly electron-deficient. These are mitigated by using electron-rich arylidene enones .

Chemical Reactions Analysis

3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione with structurally related spirocyclic compounds, focusing on substituent effects, heteroatom variations, and functional group modifications.

Substituent Modifications

  • 3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione (CAS 899387-70-3) This analog replaces the methyl and phenyl groups in the target compound with two 4-methylphenyl substituents. However, the additional methyl groups could reduce solubility in polar solvents compared to the target compound .
  • (5S,8S)-4,4-Dimethyl-2,8-diphenyl-6-oxa-1,9-dithia-3-azaspiro[4.4]non-2-ene Here, sulfur atoms replace oxygen in the dithia (1,9-dithia) ring. Sulfur’s lower electronegativity increases lipophilicity, which might improve membrane permeability in drug candidates. The stereochemistry (5S,8S) introduces enantioselectivity, a critical factor in chiral drug development.

Heteroatom and Ring Size Variations

  • Spiro[4.5]decane Derivatives () Compounds like 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature a larger spiro[4.5] framework. The expanded ring size increases conformational flexibility, which could broaden substrate binding in enzymatic interactions. The inclusion of benzothiazole groups introduces electron-withdrawing effects, altering electronic properties and reactivity compared to the target compound’s simpler phenyl substituent .
  • 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylic Acid Ester () This fluorinated spiro[3.5] compound demonstrates how halogenation (fluorine) and hydroxyl groups enhance metabolic stability and hydrogen-bonding capacity. The ester moiety improves bioavailability, a feature absent in the target compound, which lacks such functionalization .

Functional Group and Application Comparisons

  • Spirooxazine Derivatives () Compounds such as 3’-phenyl-3-(phenylamino)-spiro{4H-naphth[2,1-e]-oxazine} (17) and its halogenated analogs (18, 19) incorporate naphthoxazine and pyrazolo rings. These structures exhibit strong photochromic properties due to extended conjugation, making them suitable for optical switches or sensors. In contrast, the target compound’s simpler structure may lack such photoresponsiveness but could offer advantages in synthetic accessibility .
  • Silica Gel-Catalyzed Spirocyclic Compounds ()
    The synthesis of (5S,8S)-9 and (5R,8S)-9 via silica gel catalysis highlights the role of solid-phase catalysts in achieving regioselectivity and stereocontrol. This method could be applicable to the target compound’s synthesis, though its specific reaction conditions (e.g., hexane/ether solvent systems) may require optimization .

Table 1: Structural and Functional Comparisons

Compound Name Key Features Potential Applications Reference
3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione Spiro[4.4], methyl, phenyl, ketones Drug design, materials science
3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione 4-Methylphenyl substituents Enhanced crystallinity
(5S,8S)-4,4-Dimethyl-2,8-diphenyl-6-oxa-1,9-dithia-3-azaspiro[4.4]non-2-ene Dithia ring, stereocontrol Chiral catalysts, lipophilic drugs
Spiro[4.5]decane derivatives () Benzothiazole, dimethylamino groups Enzyme inhibitors, fluorescent probes
Fluorinated spiro[3.5] compound () Difluoro, hydroxyphenyl, ester groups Bioavailable therapeutics
Spirooxazines () Naphthoxazine, halogen substituents Photochromic materials

Key Findings:

Substituent Effects : Bulky or electron-withdrawing groups (e.g., 4-methylphenyl, halogens) enhance stability and specificity but may compromise solubility .

Heteroatom Influence : Sulfur analogs improve lipophilicity, while fluorine enhances metabolic stability .

Ring Size and Flexibility : Larger spiro systems (e.g., spiro[4.5]) offer conformational adaptability for binding interactions .

Synthetic Methods : Silica gel catalysis and triphosgene-mediated cyclization are viable for spirocyclic synthesis .

Q & A

Q. What are the established synthetic routes for 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione, and how can reaction conditions be optimized?

Synthesis typically involves cyclization reactions between substituted amines and carbonyl-containing precursors. For example, analogous spiro compounds are synthesized via reactions of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) . Optimization strategies include:

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Solvent Effects : Higher yields observed in DMF due to improved solubility of intermediates.
  • Temperature Control : Maintaining 80–100°C to minimize side reactions.
    Key Data :
ParameterOptimal RangeYield (%)
Solvent (DMF)24 h reflux65–75
Catalyst (ZnCl₂)5 mol%+10–15%

Q. What spectroscopic methods are most reliable for characterizing the spirocyclic structure?

  • IR Spectroscopy : Confirms lactam (C=O stretch at ~1700–1750 cm⁻¹) and oxazine (C-O-C at ~1250 cm⁻¹) functional groups .
  • NMR : ¹H NMR reveals distinct splitting patterns for spirocyclic protons (δ 3.5–4.5 ppm) and phenyl substituents (δ 6.8–7.5 ppm). ¹³C NMR identifies quaternary carbons at the spiro center (δ 85–95 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

X-ray diffraction using SHELXL ( ) provides definitive bond lengths and angles. For example, puckering parameters (e.g., Cremer-Pople coordinates) quantify ring distortions, resolving ambiguities in NMR-derived conformers . Case Study :

  • A spiro compound with conflicting NOE (NMR) and DFT data was resolved via X-ray, revealing a distorted chair conformation (puckering amplitude q = 0.42 Å, θ = 112°) .

Q. What strategies mitigate challenges in functionalizing the spiro scaffold for bioactivity studies?

  • Regioselective Modifications : Electrophilic aromatic substitution at the para position of the phenyl group (e.g., nitration, halogenation) retains spiro integrity .
  • Side-Chain Engineering : Coupling pyrrolidine or piperidine derivatives via amide bonds enhances solubility and target affinity .
    Example : Introducing a trifluoromethyl group improved cellular permeability by 40% in analogous inhibitors .

Q. How do electronic and steric effects influence the compound’s reactivity in ring-opening reactions?

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity of the lactam carbonyl, accelerating nucleophilic attacks.
  • Steric Effects : Bulky substituents at the spiro center hinder ring-opening; kinetic studies show a 30% reduction in reaction rate with tert-butyl groups .

Q. What computational methods are recommended for predicting biological activity?

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to identify binding poses. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55), guiding lead optimization .

Emerging Research Directions

Q. What novel applications are being explored for this spiro compound in drug discovery?

  • Kinase Inhibition : Structural analogs show IC₅₀ values <100 nM against Pfmrk (malaria target) .
  • Neurodegenerative Models : Derivatives with hydroxylated phenyl groups exhibit Aβ aggregation inhibition (30–50% reduction in vitro) .

Q. How can high-throughput screening (HTS) pipelines improve the discovery of bioactive derivatives?

  • Automated Synthesis : Use of flow reactors for parallel synthesis of 100+ analogs .
  • HTS Assays : Luminescence-based kinase assays (Z’ factor >0.6) enable rapid profiling .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectral Analysis : Bruker TopSpin for NMR; Thermo Q-Exactive for HRMS .
  • Data Repositories : Cambridge Structural Database (CSD) for comparative crystallographic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.